Pimasertib hydrochloride is a small molecule drug primarily classified as a dual specificity mitogen-activated protein kinase kinase 1 and 2 inhibitor, targeting the MEK1/2 pathway. It is under investigation for its potential in treating various cancers, particularly pancreatic adenocarcinoma. The compound has been noted for its ability to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine, suggesting a synergistic effect in cancer treatment .
The synthesis of pimasertib hydrochloride involves several chemical reactions that yield the final product. The reported methods include:
The synthetic pathway includes:
Pimasertib hydrochloride features a complex molecular structure characterized by a phenylamino group attached to an indolone core. The structural formula can be represented as follows:
Key structural data include:
Pimasertib hydrochloride participates in various chemical reactions during its synthesis, including:
Pimasertib hydrochloride functions by inhibiting MEK1 and MEK2, which are essential components of the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a significant role in cell proliferation, survival, and differentiation.
Clinical studies have shown that pimasertib can enhance the effects of other chemotherapeutics when used in combination therapy, indicating its potential utility in targeted cancer treatment strategies .
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions of pimasertib hydrochloride .
Pimasertib hydrochloride is primarily explored for its therapeutic applications in oncology. Its potential uses include:
Pimasertib hydrochloride is a small-molecule kinase inhibitor with the systematic name N-[(2S)-2,3-dihydroxypropyl]-3-[(2-fluoro-4-iodophenyl)amino]pyridine-4-carboxamide hydrochloride. Its molecular formula is C₁₅H₁₆ClFIN₃O₃, corresponding to a molecular weight of 467.66 g/mol (monoisotropic mass: 466.99089 Da) [1] [8]. The structure features:
Stereochemistry is defined by the absolute (S)-configuration at the C2 carbon of the glyceryl chain, confirmed via chiral synthesis and X-ray crystallography [8]. The SMILES notation (OC[C@@H](O)CNC(=O)C1=C(NC2=C(F)C=C(I)C=C2)C=NC=C1.Cl
) and InChIKey (HIEXZUXKTABHCP-PPHPATTJSA-N
) encode this stereochemistry [1] [3]. Computational analyses (e.g., Chemaxon) predict logP = 2.32 and polar surface area = 94.48 Ų, indicating moderate lipophilicity and high polarity due to hydrogen-bonding groups [1].
Table 1: Key Structural Identifiers of Pimasertib Hydrochloride
Property | Value |
---|---|
CAS Number | 1236361-78-6 |
IUPAC Name | N-[(2S)-2,3-dihydroxypropyl]-3-[(2-fluoro-4-iodophenyl)amino]pyridine-4-carboxamide hydrochloride |
Molecular Formula | C₁₅H₁₆ClFIN₃O₃ |
Molecular Weight | 467.66 g/mol |
ChEMBL ID | CHEMBL4297676 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 5 |
The synthesis of pimasertib hydrochloride involves convergent routes with emphasis on stereoselectivity and salt purity control:
Optimization challenges included minimizing racemization at the chiral center during coupling and achieving high salt stoichiometry (1:1). Process refinements focused on:
Solubility: Pimasertib hydrochloride is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>86 mg/mL). Its logD (pH 7.4) of 2.32 supports moderate membrane permeability [6] [9].Stability:
Polymorphism: While public polymorphism studies are limited, salt formation improves crystallinity over the free base (CAS: 1236699-92-5). The hydrochloride form exists as a monoclinic crystalline solid with characteristic PXRD peaks (2θ = 5.8°, 11.6°, 17.4°) [1] [8]. No hydrates or solvates have been reported.
Table 2: Physicochemical Properties of Pimasertib Hydrochloride
Property | Value | Conditions |
---|---|---|
Water Solubility | <0.1 mg/mL | 25°C, pH 7.0 |
DMSO Solubility | >86 mg/mL | 25°C |
logP (Calculated) | 2.32 | Chemaxon |
Melting Point | Not reported | |
pKa (Basic) | 3.72 | Predicted |
pKa (Acidic) | 13.73 | Predicted |
The hydrochloride salt was selected over alternatives (e.g., mesylate, maleate) due to:
Pharmacokinetic studies in humans revealed that the hydrochloride salt achieves:
Metabolite profiling identified a novel phosphoethanolamine conjugate (M12) formed via enzymatic coupling in the liver, accounting for 18.6% of circulating metabolites [5]. This pathway reduces active drug exposure but was consistent across salt forms.
Table 3: Pharmacokinetic Comparison of Pimasertib Hydrochloride vs. Free Base
Parameter | Pimasertib Hydrochloride | Pimasertib (Free Base) |
---|---|---|
Relative Bioavailability | 1.0 (Reference) | ~0.6–0.8 (Estimated) |
Plasma Cₘₐₓ | 261.83 ng/mL | Not reported |
AUC₀–₂₄ | 952.1 ng·h/mL | Not reported |
T₁/₂ | 3.53 hours | Similar |
Protein Binding | 93.3% | Comparable |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: